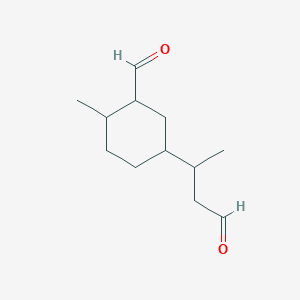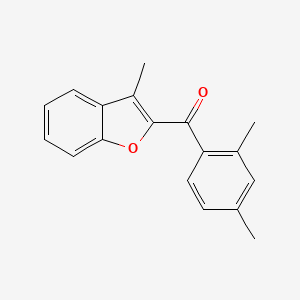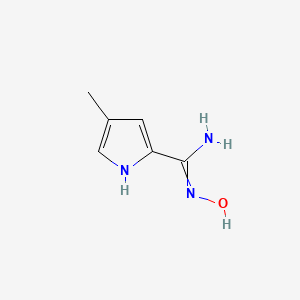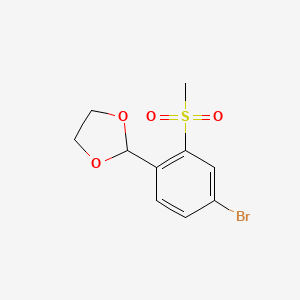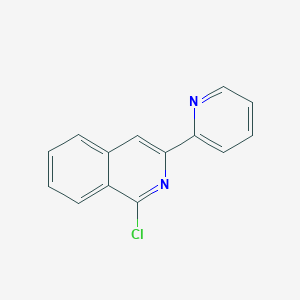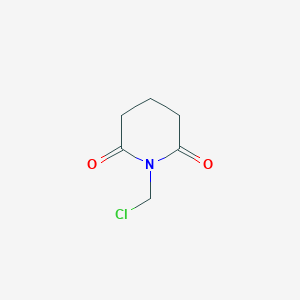
1-(Chloromethyl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)piperidine-2,6-dione is a heterocyclic organic compound that features a piperidine ring substituted with a chloromethyl group at the 1-position and two keto groups at the 2 and 6 positions.
Vorbereitungsmethoden
The synthesis of 1-(Chloromethyl)piperidine-2,6-dione can be achieved through several routes. One common method involves the reaction of piperidine-2,6-dione with chloromethylating agents under controlled conditions. For instance, the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride can facilitate the chloromethylation process . Another approach involves the use of acetates and acrylamides with potassium tert-butoxide as a promoter, leading to the formation of piperidine-2,6-dione derivatives via Michael addition and intramolecular nucleophilic substitution processes .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Solvent-free conditions and functional group tolerance are often emphasized to enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
1-(Chloromethyl)piperidine-2,6-dione undergoes a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Some of the key reactions include:
Substitution Reactions: The chloromethyl group can be readily substituted with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation and Reduction: The keto groups at the 2 and 6 positions can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures, which are valuable in drug design and development.
Common reagents used in these reactions include strong bases like potassium tert-butoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents employed .
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)piperidine-2,6-dione has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, including CRBN ligands used in the design of PROTAC drugs and the drug Aminoglutethimide.
Materials Science: The compound’s reactivity makes it useful in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: Its derivatives are studied for their potential biological activities, including anti-inflammatory and analgesic effects.
Industrial Applications: The compound is used in the synthesis of other valuable chemicals and intermediates, contributing to the production of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)piperidine-2,6-dione and its derivatives often involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound can act as a ligand for certain proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)piperidine-2,6-dione can be compared with other similar compounds, such as:
Piperidine-2,6-dione: Lacks the chloromethyl group but shares the core piperidine structure with keto groups at the 2 and 6 positions.
N-Methylpiperidine-2,6-dione: Features a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
Piperidine-2,5-dione: Has keto groups at the 2 and 5 positions, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its chloromethyl group, which provides additional reactivity and versatility in synthetic applications .
Eigenschaften
Molekularformel |
C6H8ClNO2 |
|---|---|
Molekulargewicht |
161.58 g/mol |
IUPAC-Name |
1-(chloromethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C6H8ClNO2/c7-4-8-5(9)2-1-3-6(8)10/h1-4H2 |
InChI-Schlüssel |
BQMNOFMIPNDHEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C(=O)C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



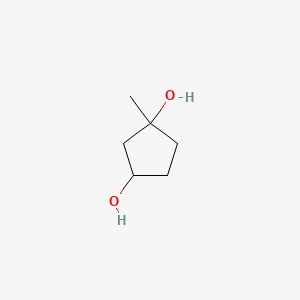
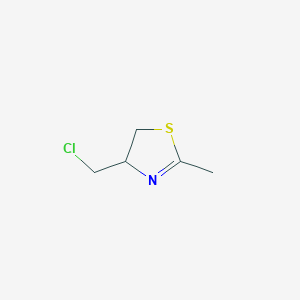

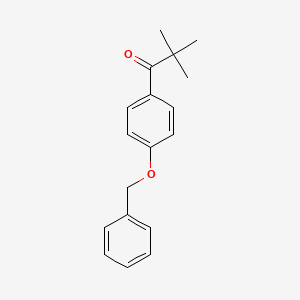
![[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-](/img/structure/B13885939.png)
